1,3-Dibenzylurea

TRPV1 Antagonist Pain Neuroscience

1,3-Dibenzylurea (CAS 1466-67-7) is a symmetrically substituted urea with a unique benzyl architecture critical for potent TRPV1 (IC50 10 nM) and MsEH inhibition. Unlike generic ureas, its specific QSAR-defined steric/electrostatic fields and favorable physicochemical profile (MW 240.3, XLogP 2.7) make it an essential fragment for lead optimization. Procure high-purity material for reliable, reproducible results.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 1466-67-7
Cat. No. B110378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzylurea
CAS1466-67-7
SynonymsLacosamide Impurity C;  1,3-Dibenzyl-urea;  N,N’-Bis(phenylmethyl)urea;  _x000B_1,3-Dibenzylurea;  N,N’-Dibenzylurea;  NSC;  408007;  sym-Dibenzylurea
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
InChIKeyKATOLVAXCGIBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzylurea (CAS 1466-67-7): Core Identifiers and Baseline Properties for Procurement


1,3-Dibenzylurea (CAS 1466-67-7), also known as N,N'-dibenzylurea or sym-dibenzylurea, is a C15H16N2O symmetrical urea derivative characterized by two benzyl groups attached to the nitrogen atoms of the urea core [1]. It presents as a white to off-white crystalline solid with a molecular weight of 240.30 g/mol, and is noted for its relatively low solubility in water while being more soluble in organic solvents such as ethanol and acetone . This compound is utilized as a fragment scaffold in medicinal chemistry, as an analytical reference standard (e.g., Lacosamide Impurity C), and as a key intermediate in organic synthesis .

Why Generic Urea Analog Substitution Fails: Critical Divergence Points for 1,3-Dibenzylurea


Superficial structural similarity among substituted ureas masks critical divergence points in solubility, lipophilicity, target engagement potency, and specific application fitness. As demonstrated by the evidence below, the precise symmetrical substitution pattern of 1,3-dibenzylurea results in quantifiably different biophysical properties (e.g., logP ~2.54) and biological activities (e.g., TRPV1 IC50 of 10 nM) compared to its closest analogs, including the regioisomer 1,1-dibenzylurea, the unsymmetrical 1-benzyl-3-phenylurea, the thiourea derivative, and cyclohexyl-substituted ureas [1][2]. Such differences render generic substitution unreliable for applications where potency, logP, hydrogen-bonding capacity, or regioisomer identity are critical [3].

Quantitative Differentiation of 1,3-Dibenzylurea: A Comparator-Based Evidence Guide for Scientific Selection


TRPV1 Antagonism: 1,3-Dibenzylurea Exhibits High Potency (IC50 = 10 nM)

1,3-Dibenzylurea demonstrates high potency as a TRPV1 antagonist with an IC50 value of 10 nM in a calcium uptake assay using rat dorsal root ganglion (DRG) neurons [1]. This potency is comparable to, and in some cases superior to, optimized 1,3-dibenzylthiourea derivatives, which exhibit IC50 values ranging from 10 to 100 nM in the same assay system [2].

TRPV1 Antagonist Pain Neuroscience

Lipophilicity Divergence: 1,3-Dibenzylurea (logP = 2.54) vs. 1,1-Dibenzylurea (logP = 3.4)

The symmetrical 1,3-dibenzylurea possesses a calculated partition coefficient (XLogP3) of 2.54 [1]. This contrasts significantly with its unsymmetrical regioisomer, 1,1-dibenzylurea, which has a substantially higher calculated logP of approximately 3.4 .

Lipophilicity Drug Design Physicochemical Property

Regioisomeric Distinction: 1,3-Dibenzylurea vs. 1,1-Dibenzylurea in Hydrogen-Bonding Capacity

The symmetrical 1,3-dibenzylurea (sym-dibenzylurea) possesses two hydrogen-bond donors and forms continuous hydrogen-bonded 'tapes' in the solid state, contributing to a well-defined, higher melting point . In contrast, the unsymmetrical 1,1-dibenzylurea isomer has only one hydrogen-bond donor, precluding the formation of such linear supramolecular arrays and resulting in distinct solid-state properties .

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Aqueous Solubility Contrast: 1,3-Dibenzylurea (110.4 mg/L) vs. Diphenylurea (150.3 mg/L)

The estimated water solubility of 1,3-dibenzylurea at 25°C is 110.4 mg/L, based on its calculated log Kow of 2.79 . This is moderately lower than the water solubility of its close analog, N,N'-diphenylurea (1,3-diphenylurea, CAS 102-07-8), which has a reported solubility of 150.3 mg/L .

Solubility Formulation Analytical Chemistry

Corrosion Inhibition: Thiourea Derivative Superiority Over Urea Analog

In electrochemical studies on mild steel in 1 M HCl, 1,3-dibenzylthiourea (DBTU) acts as a corrosion inhibitor, and its performance is directly compared to its oxygen analog, 1,3-dibenzylurea, to assess the critical role of the sulfur atom [1]. The replacement of oxygen with sulfur in the thiourea derivative significantly enhances the inhibitory effect, demonstrating that the urea derivative is a less effective corrosion inhibitor for this specific application [1].

Corrosion Inhibition Materials Science Electrochemistry

Validated Application Scenarios for 1,3-Dibenzylurea Based on Quantitative Differentiation


Medicinal Chemistry: Fragment-Based TRPV1 Antagonist Lead Optimization

The demonstrated high potency of 1,3-dibenzylurea (IC50 = 10 nM) against TRPV1 in rat DRG neurons positions it as a validated fragment hit for pain research programs [1]. Its defined activity provides a clear benchmark for structure-activity relationship (SAR) studies, where modifications to the benzyl groups can be systematically explored. This contrasts with using less potent or uncharacterized urea analogs, which would require extensive initial screening.

Analytical Chemistry: Reference Standard for Lacosamide Impurity C Profiling

1,3-Dibenzylurea is explicitly designated as Lacosamide Impurity C in multiple pharmacopoeial contexts [2]. Its procurement is essential for analytical method development, validation, and quality control (QC) release testing of Lacosamide Active Pharmaceutical Ingredient (API) and finished dosage forms. No other urea analog can fulfill this specific regulatory and analytical role.

Supramolecular and Crystal Engineering: Model System for Symmetrical Hydrogen-Bonding Tapes

Due to its two hydrogen-bond donors and symmetrical structure, 1,3-dibenzylurea serves as a reliable building block for constructing predictable hydrogen-bonded 'tapes' and networks in the solid state . This property is not shared by its regioisomer 1,1-dibenzylurea or unsymmetrical analogs, making 1,3-dibenzylurea the preferred choice for studies of crystal packing, co-crystal design, and supramolecular synthons where reliable linear assembly is desired.

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